3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol
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Overview
Description
3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol is a complex organic compound that features a unique structure combining an oxadiazole ring with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol typically involves the formation of the oxadiazole and pyrazine rings followed by their functionalization. One common method involves the reaction of aniline with a suitable oxadiazole precursor under controlled conditions to form the anilino-oxadiazole intermediate. This intermediate is then reacted with a pyrazine derivative to form the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in a suitable solvent like ethanol.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression .
Comparison with Similar Compounds
Similar Compounds
6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol: Shares a similar core structure but differs in functional groups.
9-Ethyl-3-{6-(het)aryl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-9H-carbazole: Contains a carbazole moiety instead of the propanol group.
Uniqueness
3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(5-anilino-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c20-8-4-7-14-10-11(15-9-5-2-1-3-6-9)17-13-12(16-10)18-21-19-13/h1-3,5-6,20H,4,7-8H2,(H,14,16,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLPEYQBDKULJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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